molecular formula C10H13N5 B158956 6-(piperidin-1-yl)-9H-purine CAS No. 1928-81-0

6-(piperidin-1-yl)-9H-purine

Cat. No. B158956
CAS RN: 1928-81-0
M. Wt: 203.24 g/mol
InChI Key: OXCZAXJFRBPQRP-UHFFFAOYSA-N
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Description

“6-(piperidin-1-yl)-9H-purine” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation .


Physical And Chemical Properties Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

Anticancer Activity

6-(piperidin-1-yl)-9H-purine derivatives have been shown to exhibit promising anticancer activity. For instance, specific derivatives demonstrated significant inhibitory activity against breast cancer cell lines, inducing apoptosis and cell cycle arrest in these cells (Sunagar et al., 2016).

Acetylcholinesterase Inhibition

Derivatives of 6-(piperidin-1-yl)-9H-purine have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme relevant in Alzheimer's disease. Some compounds in this category showed moderate inhibitory activity, highlighting their potential in neurodegenerative disease research (Kang et al., 2013).

Antiviral Properties

Certain N2-substituted derivatives of 6-(piperidin-1-yl)-9H-purine have demonstrated significant antiviral properties, particularly against HIV and influenza A/H1N1 infections. These findings suggest potential applications in developing new therapeutic agents for viral infections (Kang et al., 2015).

Antimicrobial Activity

Novel alkyl substituted purines, including 6-(piperidin-1-yl)-9H-purine, have shown promising antimicrobial activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Nadaf et al., 2020).

Photophysical and Electrical Properties

Some derivatives of 6-(piperidin-1-yl)-9H-purine exhibit strong fluorescence and bipolar charge-transportation ability. These properties are significant for applications in optoelectronics and as materials for electronic devices (Sebris et al., 2022).

Safety And Hazards

Piperidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidine and its derivatives are among the most common heterocyclic fragments present in FDA approved drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

6-piperidin-1-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-4-15(5-3-1)10-8-9(12-6-11-8)13-7-14-10/h6-7H,1-5H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZAXJFRBPQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389606
Record name 6-(Piperidin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(piperidin-1-yl)-9H-purine

CAS RN

1928-81-0
Record name 1928-81-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Piperidin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Koufaki, T Fotopoulou, EK Iliodromitis, SI Bibli… - Bioorganic & medicinal …, 2012 - Elsevier
Novel purine analogues bearing nitrate esters were designed and synthesized in an effort to develop compounds triggering endogenous cardioprotective mechanisms such as ischemic …
Number of citations: 12 www.sciencedirect.com
J Liu, Q Dang, Z Wei, H Zhang… - Journal of Combinatorial …, 2005 - ACS Publications
Purine analogues exhibiting a wide range of pharmacological activities have been considered a privileged structure in medicinal chemistry. In addition, the purine core consisting of four …
Number of citations: 30 pubs.acs.org
KE Litinas, A Thalassitis - Tetrahedron Letters, 2010 - Elsevier
Ring closing metathesis (RCM) of 8,9-diallylpurines or 9-butenyl-8-vinylpurines with the Grubbs 2nd generation catalyst resulted in fused 6,9- or 8,9-dihydropyrido[e]purines, …
Number of citations: 11 www.sciencedirect.com
L Maugé, T Fotopoulou, S Delemasure… - European Journal of …, 2014 - Elsevier
Six purine analogues bearing a nitrate ester group (potential NO donor) were tested on human THP-1 macrophages to investigate their effects on the inflammatory response. Only three …
Number of citations: 9 www.sciencedirect.com
AN Thalassitis, DJ Hadjipavlou‐Litina… - Journal of …, 2015 - Wiley Online Library
Ring closing metathesis of 8‐allyl‐9‐butenylpurines or N,9‐diallyl‐N‐methyl‐9H‐purin‐8‐amines with the Grubbs second generation catalyst resulted in fused 9,10‐dihydro‐6H‐…
Number of citations: 7 onlinelibrary.wiley.com
MG Kallitsakis, DJ Hadjipavlou-Litina, A Peperidou… - Tetrahedron …, 2014 - Elsevier
… 2-bromo acetaldehyde diethyl acetal (2) and anhydrous K 2 CO 3 in dry DMF at 90 C under nitrogen for 8 h resulted in the formation of 9-(2,2-diethoxyethyl)-6-piperidin-1-yl-9H-purine (…
Number of citations: 8 www.sciencedirect.com
A Thalassitis, DJ Hadjipavlou-Litina, KE Litinas… - Bioorganic & medicinal …, 2009 - Elsevier
… the mixture was extracted with DCM (2 × 10 ml) and the organic layer was washed with H 2 O (2 × 10 ml), dried with MgSO 4 and evaporated to give 9-allyl-6-piperidin-1-yl-9H-purine (…
Number of citations: 24 www.sciencedirect.com
MG Kallitsakis, DJ Hadjipavlou-Litina… - Journal of Enzyme …, 2013 - Taylor & Francis
Cross metathesis (CM) of 9-butenylpurines with 4-butenyloxycoumarin in the presence of Grubbs 2nd generation catalyst under MW irradiation resulted to conjugated compounds …
Number of citations: 10 www.tandfonline.com
DD Līpiņš, A Jeminejs, I Novosjolova… - Current …, 2021 - Wiley Online Library
Here, we describe detailed synthetic protocols for preparation of 6‐amino/thio‐2‐triazolylpurine ribonucleosides. First, 9‐(2′,3′,5′‐tri‐O‐acetyl‐β‐D‐ribofuranosyl)‐2,6‐diazido‐9H‐…
NTK Mai - 2015 - duo.uio.no
8-Substituted purines have been extensively studied as for example anticancer or antiviral drugs. CC Bond formation at the purine 8-position has been most commonly done via 8-…
Number of citations: 0 www.duo.uio.no

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